molecular formula C16H24N2O3 B3852345 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide

1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide

Katalognummer B3852345
Molekulargewicht: 292.37 g/mol
InChI-Schlüssel: SYLSXFBZKLBFHH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule drug that has been developed for the treatment of cancer. It is a highly selective inhibitor of B-cell lymphoma 2 (BCL-2), which is an anti-apoptotic protein that plays a crucial role in the survival of cancer cells. ABT-199 has shown promising results in preclinical and clinical studies and has been approved by the US Food and Drug Administration (FDA) for the treatment of certain types of leukemia.

Wirkmechanismus

1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide works by selectively binding to the BH3-binding groove of BCL-2, thereby blocking its anti-apoptotic function and promoting apoptosis in cancer cells. BCL-2 is overexpressed in many types of cancer and plays a key role in the survival of cancer cells. By inhibiting BCL-2, 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide induces programmed cell death in cancer cells and reduces tumor growth.
Biochemical and Physiological Effects
1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile and is well-tolerated in patients. In clinical studies, 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has been associated with a low incidence of adverse events, including neutropenia, thrombocytopenia, and anemia. 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has also been shown to have a favorable safety profile in preclinical studies, with no evidence of genotoxicity or mutagenicity.

Vorteile Und Einschränkungen Für Laborexperimente

1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of BCL-2 and has been shown to induce apoptosis in cancer cells that overexpress this protein. 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has also been shown to have a favorable pharmacokinetic profile and is well-tolerated in animals. However, 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has some limitations for use in laboratory experiments. It is a small molecule drug that may have limited penetration into certain tissues or cell types. Additionally, 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide may have off-target effects that could affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the development and use of 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide in cancer treatment. One potential direction is the combination of 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide with other anticancer agents to enhance its efficacy and reduce the risk of resistance. Another potential direction is the development of new BCL-2 inhibitors with improved selectivity and potency. Additionally, 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide may have potential applications in other diseases, such as autoimmune disorders or neurodegenerative diseases, where apoptosis plays a key role in disease pathogenesis.

Wissenschaftliche Forschungsanwendungen

1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical and clinical settings for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma (MM). In preclinical studies, 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has shown potent activity against cancer cells that overexpress BCL-2 and has been shown to induce apoptosis in these cells. In clinical studies, 1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide has demonstrated high response rates and durable remissions in patients with CLL and AML.

Eigenschaften

IUPAC Name

1-[(2,4-dimethoxy-3-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11-14(20-2)5-4-13(15(11)21-3)10-18-8-6-12(7-9-18)16(17)19/h4-5,12H,6-10H2,1-3H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLSXFBZKLBFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)CN2CCC(CC2)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
1-(2,4-dimethoxy-3-methylbenzyl)-4-piperidinecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.